5-(3-Bromophenyl)-1,3,4-thiadiazol-2-amine

説明

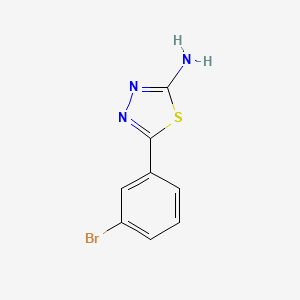

Structure

3D Structure

特性

IUPAC Name |

5-(3-bromophenyl)-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3S/c9-6-3-1-2-5(4-6)7-11-12-8(10)13-7/h1-4H,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQKBSBAYTFZMIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=NN=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201267639 | |

| Record name | 5-(3-Bromophenyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201267639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108656-65-1 | |

| Record name | 5-(3-Bromophenyl)-1,3,4-thiadiazol-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108656-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(3-Bromophenyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201267639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Profile of 5 3 Bromophenyl 1,3,4 Thiadiazol 2 Amine

A clear understanding of the chemical and physical properties of 5-(3-Bromophenyl)-1,3,4-thiadiazol-2-amine is fundamental to its study.

Chemical Structure:

(A representative image of the chemical structure would be placed here)

IUPAC Name: this compound

Molecular Formula: C₈H₆BrN₃S

Molecular Weight: 256.12 g/mol

Key Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₆BrN₃S | nih.gov |

| Molecular Weight | 256.12 g/mol | nih.gov |

| Appearance | Solid (Varies by purity) | N/A |

| Canonical SMILES | C1=CC(=CC(=C1)Br)C2=NN=C(S2)N | nih.gov |

| InChI Key | KNFZBJVESBZZMI-UHFFFAOYSA-N | nih.gov |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | nih.gov |

Advanced Spectroscopic and Analytical Characterization Techniques for 1,3,4 Thiadiazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. ¹H-NMR provides information about the chemical environment, number, and connectivity of protons, while ¹³C-NMR reveals details about the carbon skeleton.

For 5-(3-Bromophenyl)-1,3,4-thiadiazol-2-amine, the ¹H-NMR spectrum is expected to show distinct signals for the protons of the amino group (-NH₂) and the aromatic protons on the 3-bromophenyl ring. The amino protons typically appear as a broad singlet, the chemical shift of which can be influenced by the solvent and concentration. The four aromatic protons on the substituted benzene (B151609) ring will exhibit complex splitting patterns (multiplets) in the characteristic downfield region due to their distinct chemical environments.

Table 1: Expected NMR Data for this compound

| Technique | Signal Source | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| ¹H-NMR | Aromatic Protons (Ar-H) | ~7.0 - 8.2 | Complex multiplets due to meta-substitution. |

| Amine Protons (-NH₂) | Variable, broad singlet | Position is solvent and concentration dependent. | |

| ¹³C-NMR | Thiadiazole C2 (C-NH₂) | ~162 - 164 | Downfield shift due to adjacent heteroatoms. |

| Thiadiazole C5 (C-Ar) | ~173 - 175 | Downfield shift due to adjacent heteroatoms. | |

| Aromatic Carbons (Ar-C) | ~120 - 135 | Six distinct signals expected. |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

The IR spectrum of this compound is characterized by several key absorption bands. The N-H stretching vibrations of the primary amine group (-NH₂) are typically observed as one or two sharp bands in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching appears as a series of weaker bands above 3000 cm⁻¹. The C=N stretching vibration within the thiadiazole ring is expected to produce a strong absorption band around 1640 cm⁻¹. rasayanjournal.co.in Furthermore, characteristic absorptions for the C-S bond within the heterocyclic ring are found in the fingerprint region, often around 890 cm⁻¹. rasayanjournal.co.in The C-Br stretching vibration typically appears at lower frequencies, generally in the 500-650 cm⁻¹ range. rasayanjournal.co.in

Analysis of the related compound 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine (B76136) shows strong absorption bands at 3381 cm⁻¹ (N-H stretch), 3076 cm⁻¹ (aromatic C-H stretch), and 1642 cm⁻¹ (C=N stretch), which corroborates the expected values. rasayanjournal.co.in

Table 2: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretching | Primary Amine (-NH₂) | 3300 - 3500 | Medium to Strong |

| C-H Stretching | Aromatic Ring | 3000 - 3100 | Weak to Medium |

| C=N Stretching | Thiadiazole Ring | ~1640 | Strong |

| C=C Stretching | Aromatic Ring | 1450 - 1570 | Medium |

| C-S-C Bending | Thiadiazole Ring | ~890 | Medium |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

For this compound (C₈H₆BrN₃S), the molecular weight is approximately 256.13 g/mol . In the mass spectrum, the molecular ion peak (M⁺) is expected to appear as a characteristic doublet. This is due to the two major isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance (50.69% and 49.31%, respectively). This results in two peaks of almost equal intensity: one for the molecule containing ⁷⁹Br (M⁺) and another for the molecule containing ⁸¹Br (M+2)⁺, separated by two m/z units. The calculated exact mass is 254.9466 Da. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of the isomeric 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine confirms the expected isotopic pattern, showing peaks at m/z = 256 (M⁺) and 258 (M+2)⁺. rasayanjournal.co.in This provides strong evidence for the presence of a single bromine atom in the molecule.

Table 3: Expected Mass Spectrometry Data for this compound

| Parameter | Value | Notes |

|---|---|---|

| Molecular Formula | C₈H₆BrN₃S | |

| Molecular Weight | ~256.13 g/mol | |

| Exact Mass | 254.9466 Da |

Elemental Analysis (CHN/CHNS)

Elemental analysis is a fundamental analytical procedure used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. This technique is crucial for verifying the empirical formula of a newly synthesized compound. The experimentally determined percentages are compared with the theoretically calculated values based on the compound's molecular formula.

For this compound, with the molecular formula C₈H₆BrN₃S, the theoretical elemental composition can be calculated precisely. Experimental results that fall within a narrow margin (typically ±0.4%) of the theoretical values provide strong evidence for the compound's purity and elemental integrity. Studies on the isomeric 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine have shown experimental values that closely match the theoretical percentages, validating its identical molecular formula. rasayanjournal.co.in

Table 4: Elemental Composition of this compound

| Element | Symbol | Theoretical Mass Percentage (%) |

|---|---|---|

| Carbon | C | 37.52% |

| Hydrogen | H | 2.36% |

| Bromine | Br | 31.20% |

| Nitrogen | N | 16.41% |

X-ray Crystallography for Structural Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, it is possible to map the precise positions of atoms in the crystal lattice, as well as bond lengths, bond angles, and intermolecular interactions.

While specific crystallographic data for this compound is not present in the searched literature, analysis of the closely related isomer, 5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine, provides significant insight into the expected structural features. nih.goviucr.org In this isomer, the molecule crystallizes in a monoclinic system with the space group P2₁/c. nih.goviucr.org A key structural feature is the dihedral angle between the planes of the thiadiazole ring and the bromophenyl ring, which was found to be 48.35°. nih.goviucr.org This twisting is a common feature in such bi-aryl systems. The crystal structure is further stabilized by intermolecular N-H···N hydrogen bonds, which link adjacent molecules into a stable supramolecular network. nih.goviucr.org It is highly probable that the 3-bromo isomer would exhibit similar crystallographic properties, including a non-planar conformation and a hydrogen-bonded network.

Table 5: Illustrative X-ray Crystallography Data (based on the 2-bromo isomer)

| Parameter | Data for 5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine | Expected Significance for 3-Bromo Isomer |

|---|---|---|

| Crystal System | Monoclinic | Provides basic lattice geometry. |

| Space Group | P2₁/c | Describes the symmetry elements within the unit cell. |

| Unit Cell Dimensions | a=14.869 Å, b=8.025 Å, c=7.948 Å, β=97.43° | Defines the size and shape of the unit cell. |

| Dihedral Angle | 48.35° (Phenyl-Thiadiazole) | Indicates a twisted, non-planar molecular conformation. |

| Key Interactions | Intermolecular N-H···N hydrogen bonds | Crucial for the stability of the crystal packing. |

Structure Activity Relationship Sar Studies

Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds. For 2-amino-5-aryl-1,3,4-thiadiazoles, SAR analysis reveals several key points:

Impact of the 3-Bromo-Phenyl Group: The presence and position of the halogen on the phenyl ring are critical. The bromine atom at the meta-position (3-position) acts as an electron-withdrawing group and increases the lipophilicity of the molecule. This can influence how the compound crosses cell membranes and fits into the active site of a biological target. Compared to its 4-bromo isomer, the 3-bromo congener has a different dipole moment and steric profile, which can lead to altered binding interactions and, consequently, different biological activity profiles.

Comparison with Other Congeners: Studies on 5-(substituted phenyl)-1,3,4-thiadiazol-2-amines have shown that electron-withdrawing groups (like halogens -Br, -Cl) tend to enhance antibacterial activity, whereas electron-donating groups (like -OH, -OCH₃) can favor antifungal activity. nih.govrasayanjournal.co.in For instance, the antibacterial potency of halogenated derivatives was often found to be greater than that of hydroxy or methoxy (B1213986) derivatives. nih.gov This highlights the importance of the electronic nature of the substituent on the phenyl ring in determining the specific pharmacological action.

Congeners of 5 3 Bromophenyl 1,3,4 Thiadiazol 2 Amine with Reported Biological Activity

Conventional Synthetic Routes to 1,3,4-Thiadiazole-2-amines

The formation of the 1,3,4-thiadiazole (B1197879) ring is typically achieved through the cyclization of open-chain precursors containing the requisite nitrogen, carbon, and sulfur atoms. The most common and efficient methods involve thiosemicarbazide (B42300) or its derivatives as the key starting material. sbq.org.br

A widely employed and robust method for synthesizing 5-substituted-1,3,4-thiadiazol-2-amines is the acid-catalyzed condensation and cyclization of a carboxylic acid with thiosemicarbazide. sbq.org.br The reaction mechanism initiates with a nucleophilic attack by the thiosemicarbazide's nitrogen on the carboxylic acid's carbonyl carbon. This is followed by a series of dehydration and cyclization steps to form the aromatic thiadiazole ring. sbq.org.br

Table 1: Comparison of Catalysts in Thiosemicarbazide Cyclization

| Catalyst | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Conc. H₂SO₄ | Heating (60-70°C) for several hours | Readily available, effective dehydrating agent | Harsh conditions, generates significant inorganic waste upon neutralization. sbq.org.brrasayanjournal.co.in |

| POCl₃ | Refluxing with aromatic carboxylic acids | Good yields | Toxic reagent, requires careful handling. jocpr.com |

An alternative strategy involves the oxidative cyclization of thiosemicarbazones, which are themselves formed from the condensation of thiosemicarbazide with an aldehyde. This method provides a different pathway to the 2-amino-1,3,4-thiadiazole (B1665364) core. Various oxidizing agents can be employed to effect this transformation. For instance, ferric chloride (FeCl₃) has been used in conjunction with microwave irradiation to achieve rapid cyclization with high yields. sbq.org.br Another approach utilizes bromine dissolved in glacial acetic acid at room temperature. sbq.org.br More recently, molecular iodine has been demonstrated as an effective promoter for the oxidative cyclization to form related thiadiazole systems. nih.govnih.govfrontiersin.org An electrochemical method catalyzed by 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) has also been developed, offering a mild, metal-free, and exogenous oxidant-free protocol. rsc.org

Table 2: Oxidizing Agents for Thiosemicarbazone Cyclization

| Oxidizing Agent | Conditions | Yields | Reference |

|---|---|---|---|

| Ferric Chloride (FeCl₃) | Microwave (200 W) and ultrasound (50 W) in water, 3 minutes | 73-90% | sbq.org.br |

| Bromine/Glacial Acetic Acid | Room temperature, 2-3 hours | 76-82% | sbq.org.br |

| Molecular Iodine (I₂) | Reflux in 1,4-dioxane (B91453) with K₂CO₃, 12-14 hours | Not specified for this exact reaction, but effective for related systems. | frontiersin.org |

Specific Synthesis of Bromophenyl-Substituted 1,3,4-Thiadiazol-2-amines

The synthesis of the target compound, 5-(3-Bromophenyl)-1,3,4-thiadiazol-2-amine, and its isomers logically follows the general principles outlined above, with the key starting material being a suitably brominated benzoic acid or a derivative thereof.

The most direct route to synthesizing bromophenyl-substituted 1,3,4-thiadiazol-2-amines involves the reaction of a bromobenzoic acid with thiosemicarbazide. For example, the synthesis of the isomeric compound, 5-(2-bromophenyl)-1,3,4-thiadiazol-2-amine, has been accomplished by refluxing 2-bromobenzoic acid and thiosemicarbazide in toluene. nih.gov Similarly, the synthesis of 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine is achieved through the dehydrocyclization of the corresponding 4-bromobenzoyl thiosemicarbazide intermediate using concentrated sulfuric acid. rasayanjournal.co.in By extension, this compound would be synthesized from 3-bromobenzoic acid or its corresponding acyl derivative, following a similar acid-catalyzed cyclization with thiosemicarbazide.

Both one-pot and multi-step strategies are viable for the synthesis of these compounds. sbq.org.br

Multi-Step Synthesis: A traditional multi-step approach first involves the synthesis of an intermediate, such as 4-substituted benzoyl thiosemicarbazide, from a benzoic acid ester and thiosemicarbazide. rasayanjournal.co.in This isolated intermediate is then subjected to cyclization using a dehydrating agent like concentrated sulfuric acid to yield the final 2-amino-1,3,4-thiadiazole. rasayanjournal.co.in While this approach can be robust, it involves multiple reaction and purification steps.

One-Pot Synthesis: One-pot procedures offer a more streamlined and efficient alternative. A notable example is the use of polyphosphate ester (PPE), which allows for the direct reaction of a carboxylic acid and thiosemicarbazide in a single vessel to form the desired 2-amino-1,3,4-thiadiazole. nih.govmdpi.com This method avoids the isolation of intermediates and often uses milder conditions, making it an attractive strategy for synthesizing compounds like this compound. encyclopedia.pub

Post-Synthetic Modifications and Chemical Transformations of this compound and its Analogs

The 2-amino-5-aryl-1,3,4-thiadiazole scaffold, including the title compound, possesses multiple reactive sites that allow for further chemical elaboration.

The exocyclic amino group at the 2-position is a key site for modification. It can readily react with various electrophiles. For instance:

Schiff Base Formation: Reaction with various aldehydes in the presence of a catalyst like glacial acetic acid leads to the formation of Schiff bases (imines). jocpr.com

Acylation: The amino group can be acylated using reagents like chloroacetyl chloride to form an amide intermediate. nih.gov This intermediate can then be further reacted with nucleophiles, such as substituted piperazines or pyridines, to introduce diverse heterocyclic moieties. nih.gov

Sulfonamide Formation: The amino group can be incorporated into sulfonamide linkages, as seen in the synthesis of pyrazole (B372694) carboxylic acid amides of 5-amino-1,3,4-thiadiazole-2-sulfonamide. nih.gov

The bromophenyl ring offers another handle for modification. The bromine atom can participate in various cross-coupling reactions, although this is less commonly explored on this specific scaffold in the provided literature. More generally, brominated aromatic rings are known to undergo nucleophilic aromatic substitution (SNA_r) reactions, especially when the ring is activated by electron-withdrawing groups, such as the thiadiazole ring itself. nih.gov This could potentially allow for the replacement of the bromine atom with other functional groups.

Reactions Involving the 2-Amino Group (e.g., Schiff Base Formation)

The exocyclic amino group at the C2 position of the 1,3,4-thiadiazole ring is a primary nucleophile, readily participating in reactions with various electrophiles. This reactivity is fundamental to the structural elaboration of these compounds.

Schiff Base Formation: A prevalent reaction involves the condensation of the 2-amino group with aldehydes or ketones to form the corresponding imines, commonly known as Schiff bases. This reaction is typically carried out by refluxing the 2-amino-1,3,4-thiadiazole derivative with a selected aldehyde in a suitable solvent, often with an acid catalyst like glacial acetic acid. jocpr.comimpactfactor.org For instance, 5-substituted-1,3,4-thiadiazol-2-amines can be dissolved in glacial acetic acid, followed by the dropwise addition of a substituted aromatic aldehyde solution, and heated to reflux for several hours to yield the target Schiff base. jocpr.com An alternative method involves refluxing the reactants in absolute ethanol (B145695) with a few drops of glacial acetic acid. impactfactor.org

N-Acylation: The amino group can also undergo acylation reactions. The reaction of 2-amino-5-(4-chlorophenyl)-1,3,4-thiadiazole with chloroacetyl chloride in the presence of anhydrous sodium acetate (B1210297) yields the N-acylated intermediate, 2-chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide. nih.gov This intermediate serves as a key building block for further nucleophilic substitution reactions. nih.gov

The table below summarizes representative reactions involving the 2-amino group of 5-aryl-1,3,4-thiadiazol-2-amines.

| Reactant (Thiadiazole) | Electrophile | Solvent/Catalyst | Product Type | Reference |

|---|---|---|---|---|

| 5-(Substituted phenyl)-1,3,4-thiadiazol-2-amine | Substituted Aromatic Aldehyde | Glacial Acetic Acid | Schiff Base (Imine) | jocpr.com |

| 5-Styryl-2-amino-1,3,4-thiadiazole | Various Aromatic Aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde) | Absolute Ethanol / Glacial Acetic Acid | Schiff Base (Imine) | impactfactor.org |

| 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine | Chloroacetyl Chloride | Dry Acetone / Anhydrous Sodium Acetate | N-Acetamide Derivative | nih.gov |

Substitution and Coupling Reactions on the Bromophenyl Moiety

The bromine atom on the phenyl ring of this compound is a versatile handle for introducing molecular diversity, primarily through metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful method for forming new carbon-carbon bonds. libretexts.orgorganic-chemistry.org

This reaction typically involves the palladium-catalyzed coupling of an organohalide (the bromophenyl moiety) with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a base. libretexts.org The general catalytic cycle consists of three main steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

Studies on analogous compounds, such as 2-(4-bromophenyl)-1,3,4-oxadiazole, demonstrate the feasibility of this transformation. nih.gov The reaction can be optimized by selecting appropriate palladium precatalysts, ligands, and bases to achieve high yields. For instance, the coupling of heteroaromatic bromides with neopentyl arylboronic esters has been successfully achieved using catalysts like Pd-PPh₃-G3 or Pd-CataCXiumA-G3 in solvents such as DME or 1,4-dioxane. nih.gov The choice of base and additives like trimethyl borate (B1201080) can also be critical for activating the boronic ester and preventing catalyst deactivation. organic-chemistry.orgnih.gov

The table below outlines the components and products of a typical Suzuki-Miyaura coupling reaction as it would apply to a bromophenyl-substituted thiadiazole.

| Substrate | Coupling Partner (Organoboron Reagent) | Catalyst System (Example) | Base (Example) | Expected Product | Reference |

|---|---|---|---|---|---|

| This compound | Arylboronic Acid (e.g., Phenylboronic acid) | Pd(PPh₃)₄ | K₂CO₃ | 5-(Biphenyl-3-yl)-1,3,4-thiadiazol-2-amine | libretexts.orgorganic-chemistry.org |

| 2-(4-Bromophenyl)-1,3,4-oxadiazole (Analog) | Neopentyl 3-pyridylboronic ester | Pd-CataCXiumA-G3 | TMSOK | 2-(4-(Pyridin-3-yl)phenyl)-1,3,4-oxadiazole | nih.gov |

| 3,5-Dichloro-1,2,4-thiadiazole (Analog) | Arylboronic Acids | Bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II) | Not specified | 5-Aryl-3-chloro-1,2,4-thiadiazole | nih.gov |

| This compound | Alkylboronic Acid | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | 5-(3-Alkylphenyl)-1,3,4-thiadiazol-2-amine | organic-chemistry.org |

Formation of Fused Heterocyclic Systems Containing the 1,3,4-Thiadiazole Moiety

The 2-amino-1,3,4-thiadiazole core can act as a scaffold for the construction of more complex, fused heterocyclic systems. These reactions often involve the initial functionalization of the 2-amino group, followed by an intramolecular cyclization step.

One such pathway begins with the formation of a Schiff base, as described in section 2.3.1. The resulting imine can then undergo cyclization with various reagents. For example, reacting a Schiff base derived from 5-styryl-2-amino-1,3,4-thiadiazole with anhydrides like succinic anhydride (B1165640) or maleic anhydride in ethanol leads to the formation of seven-membered oxazepine rings fused to the thiadiazole core. impactfactor.org

Another synthetic route involves the reaction of these Schiff bases with sodium azide (B81097) in tetrahydrofuran (B95107) (THF). This [3+2] cycloaddition reaction results in the formation of tetrazole rings, creating a 1,3,4-thiadiazole-substituted tetrazole system. impactfactor.org These examples highlight how the 2-amino group, once converted into a reactive intermediate like a Schiff base, can serve as the linchpin for building novel fused and linked heterocyclic structures.

The following table details examples of reactions that lead to the formation of fused heterocyclic systems from 2-amino-1,3,4-thiadiazole derivatives.

| Starting Material | Reagent | Solvent | Fused/Linked Ring System Formed | Reference |

|---|---|---|---|---|

| Schiff base of 5-styryl-2-amino-1,3,4-thiadiazole | Succinic Anhydride | Ethanol | Oxazepine | impactfactor.org |

| Schiff base of 5-styryl-2-amino-1,3,4-thiadiazole | Maleic Anhydride | Ethanol | Oxazepine | impactfactor.org |

| Schiff base of 5-styryl-2-amino-1,3,4-thiadiazole | Sodium Azide (NaN₃) | Tetrahydrofuran (THF) | Tetrazole | impactfactor.org |

Future Directions and Translational Research Potential

Rational Design and Synthesis of Next-Generation Thiadiazole Derivatives

The future development of therapeutics based on 5-(3-Bromophenyl)-1,3,4-thiadiazol-2-amine will heavily rely on the rational design and synthesis of new analogues to optimize potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies on similar 5-phenyl-1,3,4-thiadiazol-2-amine (B177090) compounds provide a roadmap for these endeavors. nih.govrasayanjournal.co.in

Key strategies for derivatization include:

Modification of the Phenyl Ring: The 3-bromo substituent on the phenyl ring is a critical site for modification. Researchers can explore the introduction of various electron-withdrawing or electron-donating groups at different positions (ortho, meta, para) to modulate the electronic properties and binding interactions of the molecule. For instance, studies on similar scaffolds have shown that substituents like halogens, methoxy (B1213986), and tolyl groups can favorably influence anticancer activity. rasayanjournal.co.innih.gov

Derivatization of the 2-Amino Group: The primary amine at the C2 position is a versatile handle for chemical modification. It can be converted into a wide array of functional groups, such as amides, sulfonamides, Schiff bases, or incorporated into larger heterocyclic systems. chemmethod.com This approach, known as a hybridization strategy, combines the thiadiazole pharmacophore with other bioactive moieties to potentially achieve synergistic effects or engage multiple biological targets simultaneously. nih.gov

Bioisosteric Replacement: The 1,3,4-thiadiazole (B1197879) ring itself can be a subject of modification. As a bioisostere of the pyrimidine nucleus, it is known to interfere with DNA replication processes. nih.gov Further exploration could involve its replacement with other five-membered heterocyclic rings, such as 1,3,4-oxadiazole, 1,2,4-triazole, or thiazole, to fine-tune the compound's physicochemical and biological profile. mdpi.comresearchgate.netnih.gov This strategy aims to retain essential biological activity while potentially improving properties like solubility, metabolic stability, or target affinity.

Advanced synthesis techniques, including microwave-assisted and ultrasound-assisted methods, can accelerate the creation of diverse libraries of these next-generation derivatives for high-throughput screening. acs.org

Exploration of Novel Biological Targets and Therapeutic Applications

While 1,3,4-thiadiazole derivatives are broadly known for anticancer and antimicrobial activities, the specific molecular targets of this compound remain largely uncharacterized. eurekaselect.com Future research will focus on identifying and validating these targets to understand its mechanism of action and expand its therapeutic utility.

Potential avenues for exploration include:

Anticancer Targets: Many thiadiazole derivatives exert their anticancer effects by inhibiting key enzymes and pathways crucial for tumor growth and survival. mdpi.commdpi.com Potential targets for this compound could include:

Kinases: Such as PI3K/Akt/mTOR pathway components, focal adhesion kinase (FAK), and Src/Abl kinases, which are frequently dysregulated in cancer. nih.govnih.gov

Carbonic Anhydrases: Specifically, tumor-associated isoforms like CA IX, which are involved in regulating tumor pH and promoting metastasis. mdpi.com

Topoisomerases: Enzymes essential for DNA replication and repair, representing a classic target for chemotherapy. mdpi.com

Heat Shock Protein 90 (Hsp90): A molecular chaperone that stabilizes many proteins required for tumor cell proliferation. nih.gov

Antimicrobial and Antiviral Targets: The structural similarity of the thiadiazole ring to building blocks of nucleic acids suggests it could interfere with microbial or viral replication machinery. nih.gov Research could investigate its potential to inhibit enzymes like inosine monophosphate dehydrogenase (IMPDH), which is vital for both cancer cell proliferation and the replication of certain viruses. nih.gov

Other Therapeutic Areas: The versatility of the thiadiazole scaffold has been demonstrated in developing agents for a range of conditions. juniperpublishers.com Based on the activities of related compounds, future studies could assess the potential of this compound and its derivatives as anti-inflammatory, anti-diabetic, or diuretic agents. researchgate.net

The following table summarizes potential biological targets for future investigation based on the known activities of the broader 1,3,4-thiadiazole class.

| Therapeutic Area | Potential Biological Target(s) | Rationale |

| Oncology | Kinases (PI3K/Akt, FAK, Src), Carbonic Anhydrase IX, Topoisomerase II, Hsp90 | Thiadiazole derivatives are known to inhibit these key cancer-related enzymes and pathways. nih.govnih.govmdpi.comnih.gov |

| Infectious Diseases | Viral/Bacterial DNA/RNA Polymerases, IMPDH | The thiadiazole ring can mimic nucleic acid bases, potentially disrupting replication. nih.govnih.gov |

| Other | Cyclooxygenase (COX), Carbonic Anhydrases (other isoforms) | Related heterocyclic compounds have shown anti-inflammatory and diuretic activities. juniperpublishers.comresearchgate.net |

Investigation of Synergistic Effects with Existing Therapeutic Agents

Combination therapy is a cornerstone of modern medicine, particularly in oncology and infectious disease, as it can enhance efficacy, overcome drug resistance, and reduce toxicity. Future studies should investigate the potential of this compound to act synergistically with established drugs.

For example, in antifungal therapy, certain 1,3,4-thiadiazole derivatives have shown a synergistic effect when combined with amphotericin B, leading to significant disruption of the fungal cell wall. This suggests a potential mechanism of enhancing the activity of other membrane-targeting drugs.

In an oncological context, this compound could be evaluated in combination with:

Standard Chemotherapeutics: Combining it with DNA-damaging agents or mitotic inhibitors could lead to enhanced cancer cell killing.

Targeted Therapies: If the compound is found to inhibit a specific pathway (e.g., PI3K/Akt), combining it with an inhibitor of a parallel or downstream pathway could prevent compensatory signaling and resistance.

Immunotherapies: Investigating its potential to modulate the tumor microenvironment or increase the immunogenicity of cancer cells could open avenues for combination with checkpoint inhibitors.

Development of Targeted Delivery Systems (Conceptual)

To maximize therapeutic efficacy and minimize potential off-target toxicity, the development of targeted delivery systems for this compound is a critical future direction. These systems aim to concentrate the therapeutic agent at the site of disease. nih.gov

Conceptual strategies include:

Nanoparticle Encapsulation: Loading the compound into nanocarriers such as liposomes, polymeric nanoparticles, or metal-organic frameworks could improve its solubility, stability, and pharmacokinetic profile. juniperpublishers.comnih.govbegellhouse.com These nanoparticles can be further functionalized with targeting ligands (e.g., antibodies, peptides) to achieve active targeting to cancer cells. begellhouse.com

Prodrug Development: The 2-amino group can be temporarily masked to create a prodrug. nih.gov A prodrug is an inactive derivative that is converted into the active parent drug in the body, often through enzymatic or chemical processes. dntb.gov.ua This approach can be used to improve properties like membrane permeability or to achieve targeted activation in specific tissues, such as tumors that overexpress certain enzymes. nih.govresearchgate.net

Antibody-Drug Conjugates (ADCs): For highly potent derivatives, an exciting possibility is their use as payloads in ADCs. wuxiapptec.comnih.gov In this strategy, the cytotoxic thiadiazole derivative is attached via a linker to a monoclonal antibody that specifically targets a tumor-associated antigen. nih.govnih.gov The ADC selectively delivers the potent payload to cancer cells, sparing healthy tissues and widening the therapeutic window. wuxiapptec.com

Q & A

Q. What are the common synthetic routes for 5-(3-Bromophenyl)-1,3,4-thiadiazol-2-amine?

The synthesis typically involves cyclization of thiosemicarbazide with substituted phenyl precursors. A standard method uses 3-bromophenylacetic acid and thiosemicarbazide under acidic reflux conditions (e.g., H₂SO₄ or POCl₃) to form the thiadiazole ring . Alternative approaches include ultrasound-assisted synthesis, which reduces reaction time (e.g., from 6 hours to 30 minutes) and improves yields (up to 92%) by enhancing reagent mixing and energy transfer .

Q. What spectroscopic and crystallographic techniques are used for structural characterization?

- NMR spectroscopy (¹H, ¹³C) identifies proton environments and carbon frameworks, with aromatic protons typically appearing at δ 7.2–8.1 ppm .

- IR spectroscopy confirms functional groups (e.g., N–H stretches at ~3300 cm⁻¹ and C–S vibrations at ~680 cm⁻¹).

- X-ray crystallography resolves bond lengths and angles (e.g., C–S bond lengths of ~1.71 Å and dihedral angles between the thiadiazole and bromophenyl groups of ~21.5°) .

Advanced Research Questions

Q. How can computational methods like DFT enhance understanding of its reactivity?

Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) and reaction pathways. For example, DFT calculations reveal that bromine substitution lowers the energy barrier for electrophilic substitution compared to chloro derivatives, aligning with experimental reactivity trends . Transition state analysis further optimizes reaction conditions (e.g., solvent polarity effects) .

Q. What strategies address conflicting biological activity data across studies?

Discrepancies in biological assays (e.g., IC₅₀ values) may arise from variations in cell lines, purity, or assay protocols. Standardized methods include:

- Purity validation via HPLC (>95% purity).

- Dose-response curves across multiple cancer cell lines (e.g., HeLa, MCF7) to assess selectivity .

- Control experiments to rule out nonspecific cytotoxicity .

Q. How does bromophenyl substitution influence bioactivity compared to other halogens?

Bromine’s higher lipophilicity (logP ~2.8) enhances membrane permeability compared to chloro (logP ~2.0) or iodo (logP ~3.1) derivatives. Structure-activity relationship (SAR) studies show bromine improves binding to hydrophobic enzyme pockets (e.g., glutaminyl cyclase inhibition with IC₅₀ = 0.8 µM vs. 1.2 µM for chloro analogs) .

Q. What are the challenges in crystallizing this compound, and how are they overcome?

Challenges include low solubility and polymorphism. Solutions involve:

- Slow evaporation from ethanol-DMF mixtures (2:1 v/v) to stabilize hydrogen-bonded networks (N–H⋯N interactions).

- pH control during crystallization (pH 8–9) to deprotonate the amine group, facilitating lattice formation .

Methodological Questions

Q. How can synthesis yield be optimized for scale-up?

- Ultrasound irradiation reduces reaction time and energy consumption (e.g., 30 minutes vs. 6 hours under conventional heating) .

- Continuous flow reactors improve scalability by maintaining consistent temperature and reagent ratios .

- Catalyst screening (e.g., triethylamine for cycloaddition reactions) enhances regioselectivity .

Q. What is the mechanistic role of the thiadiazole ring in enzyme inhibition?

The thiadiazole core acts as a pharmacophore, forming hydrogen bonds (e.g., N–H⋯O interactions with QC active sites) and π-π stacking with aromatic residues. In CD47-SIRPα checkpoint inhibition, bromine’s steric bulk disrupts protein-protein interactions, increasing macrophage phagocytosis by ~40% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。